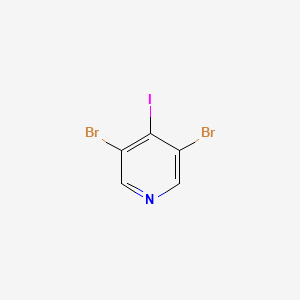

3,5-Dibromo-4-iodopyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. mountainscholar.orgrsc.org The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. smolecule.com The specific placement and type of halogen are crucial, with each combination offering a unique set of synthetic possibilities.

3,5-Dibromo-4-iodopyridine is a prime example of a polyhalogenated pyridine where the interplay of different halogens dictates its reactivity. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution, while the halogens themselves act as versatile functional handles for a variety of chemical transformations. The carbon-iodine bond is the most reactive of the three carbon-halogen bonds, making the 4-position the primary site for initial reactions. ambeed.com This regioselectivity is a key feature that chemists exploit to build molecular complexity in a controlled manner.

Strategic Importance as a Building Block in Organic Synthesis

The strategic importance of this compound lies in its capacity to serve as a scaffold for the sequential and regioselective introduction of different substituents. This controlled functionalization is paramount in the synthesis of intricate target molecules.

One of the most common applications of this compound is in cross-coupling reactions. The iodine atom at the 4-position is particularly amenable to reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. rsc.org For instance, a Sonogashira coupling can be selectively performed at the C-I bond, leaving the two bromine atoms untouched for subsequent transformations. rsc.org This allows for the stepwise construction of complex molecular architectures.

A notable synthesis route to produce this compound involves a one-step diazotization of 3,5-dibromo-4-aminopyridine, followed by a reaction with potassium iodide. google.com This method is reported to be efficient, with yields ranging from 65-83%. google.com An alternative two-step process starts with the bromination of 4-aminopyridine (B3432731) to yield 3,5-dibromo-4-aminopyridine, which is then converted to the final product through diazotization and halogen exchange. google.com

Below is a data table summarizing some of the reported synthesis methods and their respective yields.

| Starting Material | Reagents | Key Steps | Yield (%) | Reference |

| 3,5-Dibromo-4-aminopyridine | 1. NaNO₂, H₂SO₄2. KI | Diazotization-Iodination | 65-83 | google.com |

| 4-Aminopyridine | 1. NBS2. NaNO₂, HBr3. NaI | Bromination, Diazotization, Halogen Exchange | 61-73.3 | google.com |

Scope and Significance of the Research Area

The research surrounding this compound and related polyhalogenated pyridines is a vibrant and expanding field. The demand for novel and efficient synthetic methodologies for the preparation of functionalized heterocyclic compounds continues to drive innovation in this area. The ability to selectively functionalize each position of the pyridine ring opens up avenues for the creation of diverse molecular libraries, which are essential for drug discovery and materials science. smolecule.com

The significance of this research extends to the development of new catalysts and reaction conditions that can further enhance the selectivity and efficiency of transformations involving these building blocks. For example, palladium-catalyzed reactions have been extensively studied to control the outcome of cross-coupling reactions with polyhalogenated pyridines. rsc.org The continued exploration of the reactivity of compounds like this compound is crucial for advancing the field of organic synthesis and enabling the construction of the next generation of functional molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGNZPFIIRTNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Iodopyridine

Multi-step Synthesis Approaches

The strategic construction of 3,5-dibromo-4-iodopyridine relies on a sequential functionalization of the pyridine (B92270) ring, beginning with the readily available 4-aminopyridine (B3432731). google.com This method allows for precise control over the placement of the halogen substituents.

A robust and commonly employed synthesis route starts with 4-aminopyridine, which first undergoes a dibromination reaction. google.com The resulting 3,5-dibromo-4-aminopyridine is then converted into an intermediate via diazotization, which is subsequently subjected to a halogen exchange reaction to introduce the iodine atom at the 4-position. vulcanchem.com

The initial step in the synthesis is the formation of 3,5-dibromo-4-aminopyridine. The amino group at the 4-position directs the electrophilic bromination to the adjacent 3 and 5 positions. While various brominating agents can be used, studies have shown that the choice of reagent and reaction conditions significantly impacts the yield and purity of the product. smolecule.comresearchgate.net

One documented method involves treating 4-aminopyridine with N-bromosuccinimide (NBS) in carbon tetrachloride, using azobisisobutyronitrile (AIBN) as a radical initiator. google.com This reaction is typically run at room temperature for an extended period to ensure complete conversion to the desired 3,5-dibromo-4-aminopyridine. google.com Other approaches have explored using elemental bromine or alternative brominating agents, often requiring careful control of temperature to prevent over-bromination. sci-hub.se Another innovative one-step method utilizes pyridine or its salt as the starting material, reacting it with an ammonium (B1175870) salt and hydrogen peroxide in a hydrobromic acid solution to produce 3,5-dibromo-4-aminopyridine. chemicalbook.comgoogle.com

Detailed research findings have highlighted the importance of optimizing parameters such as the molar ratios of reactants and reaction temperature to maximize yield.

Table 1: Optimization of Bromination for 3,5-Dibromo-4-aminopyridine

| Starting Material | Brominating Agent/Method | Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride | Room temperature, 24 hours | Successful conversion to target product. | google.com |

| Pyridine/Pyridine Salt | HBr, H₂O₂, Ammonium Salt | Aqueous HBr | Dropwise addition of H₂O₂ at 110°C, reaction at 120°C for 8h | Highest yield achieved under these conditions. | google.com |

Following the successful bromination, the 4-amino group of 3,5-dibromo-4-aminopyridine is converted into a bromo group. This transformation is achieved through a diazotization reaction, a standard method for converting aromatic amines into a variety of functional groups. In this specific sequence, the goal is to replace the amino group with a third bromine atom, leading to the formation of 3,4,5-tribromopyridine (B189418). This intermediate is crucial for the subsequent introduction of iodine. The regioselectivity of this step is inherent to the starting material, as the diazonium salt forms at the position of the amino group (C4) and is then displaced. While direct conversion to the iodo-compound is more common, the formation of a tribromo intermediate is a plausible pathway. Over-bromination to 3,4,5-tribromopyridine can sometimes be an undesired side reaction in other contexts.

The final and key step is the conversion of a halogen at the 4-position to iodine. This is typically achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction, on the diazonium salt intermediate derived from 3,5-dibromo-4-aminopyridine. A patent describes a one-step method where 3,5-dibromo-4-aminopyridine is dissolved in sulfuric acid, treated with sodium nitrite (B80452) to form the diazonium salt, and then reacted with potassium iodide to yield this compound with high efficiency (65-83%). google.comvulcanchem.com This process directly converts the 4-amino group to a 4-iodo group without isolating the tribromo intermediate.

The success of this iodo-functionalization is highly dependent on several factors, including the choice of iodide source, the solvent system, and the presence of any activating agents. gla.ac.uk

The choice of solvent and the specific iodide salt used are critical variables that can significantly affect the yield and selectivity of the halogen exchange reaction. Research indicates that polar aprotic solvents like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) are often employed for halogen exchange reactions. gla.ac.uk The solubility of the iodide salt and the pyridine substrate in the chosen solvent system is paramount for an efficient reaction.

Potassium iodide (KI) is a commonly used iodide source. google.com However, other salts like sodium iodide (NaI) may also be effective. acs.org The concentration of the iodide salt is also a key parameter to optimize.

Table 2: Reported Conditions for Iodo-functionalization

| Precursor | Iodide Source | Solvent/Acid | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromo-4-aminopyridine | Potassium Iodide (KI) | Sulfuric Acid (40%) | Diazotization at 0-5°C, then addition of KI. | 65-83% | google.com |

| 3,5-Dibromo-4-aminopyridine | Potassium Iodide (KI), Cuprous Iodide (CuI) | Sulfuric Acid (40%) | Diazotization at 0-3°C, addition of KI/CuI at 0-5°C, then heating to 80-100°C. | 82.8% | google.com |

| Aryl Bromides (General) | Potassium Iodide (KI) | Hexamethylphosphoramide (HMPA) | Copper(I) iodide catalyst, large excess of reagents. | High | gla.ac.uk |

To facilitate the halogen exchange, particularly when displacing a more stable halide like bromide, activating agents or catalysts are often necessary. Copper(I) salts, such as cuprous iodide (CuI), have been shown to be effective catalysts for aromatic Finkelstein reactions. gla.ac.uk In the synthesis of this compound, one method explicitly includes cuprous iodide along with potassium iodide in the reaction mixture. google.com The copper(I) species is believed to facilitate the displacement of the diazonium group, enhancing the rate and efficiency of the iodination. Nickel-based catalysts have also been explored for halogen exchange reactions involving aryl halides, demonstrating their potential utility in these transformations. gla.ac.ukcaltech.edu The mechanism often involves the formation of an 'ate' complex, where the organolithium or other nucleophile attacks the halogen atom of the organohalide. researchgate.net

Halogen Exchange Reactions with Iodide Sources for Iodo-functionalization

Directed Metalation and Subsequent Iodination of Dibromopyridines

One-Step Synthetic Approaches to this compound

One-step or one-pot syntheses are highly desirable for their operational simplicity and efficiency.

A patented and efficient one-step method for synthesizing this compound utilizes 3,5-dibromo-4-aminopyridine as the starting material. google.com This process involves a diazotization reaction followed by iodination, often referred to as a Sandmeyer-type reaction. google.com The amino group at the C-4 position is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically 0–5 °C). google.comvulcanchem.com This highly reactive diazonium intermediate is then immediately treated with an iodide source to replace the diazonium group with iodine, yielding the final product. vulcanchem.com This method is noted for its good selectivity and high reaction yields, ranging from 65% to 83%, without the formation of hard-to-separate isomers. google.com

The success of the direct diazotization-iodination method is highly dependent on the specific reaction conditions. google.com Detailed investigations have optimized several parameters to maximize yield and purity. google.com

Table 1: Investigated Reaction Conditions for the Diazotization-Iodination of 3,5-Dibromo-4-aminopyridine

| Parameter | Investigated Range/Options | Preferred Condition | Source |

|---|---|---|---|

| Acid | Sulfuric Acid | 40% concentration | google.com |

| Diazotization Temp. | -20 to 30 °C | 0 to 5 °C | google.com |

| NaNO₂ Molar Ratio * | 1:1 to 1:1.5 | 1:1 to 1:1.5 | google.com |

| Iodination Reagent | KI, NaI, CsI, CuI | KI and CuI (2:1 mixture) | google.com |

| Iodide Molar Ratio * | 1:1 to 1:3 | 1:1 to 1:3 | google.com |

| Post-Addition Temp. | 20 to 130 °C | 80 to 100 °C | google.com |

Molar ratio relative to 3,5-dibromo-4-aminopyridine

The choice of iodinating agent is a critical factor. google.com While potassium iodide (KI) is commonly used, a mixture of potassium iodide and cuprous iodide (CuI) is reported to be particularly effective. google.com The reaction temperature is initially kept low during the formation of the diazonium salt to ensure its stability. google.com After the addition of the iodide source, the temperature is raised significantly to facilitate the substitution reaction and nitrogen gas evolution. google.com This one-pot process avoids the use of harsh reagents like n-butyllithium, making it more amenable to industrial-scale production. google.com

Direct Diazotization of 3,5-Dibromo-4-aminopyridine with Simultaneous Iodination

Green Chemistry Approaches in this compound Synthesis

A significant advancement in the green synthesis of the precursor, 3,5-dibromo-4-aminopyridine, involves a one-step reaction from pyridine or its salts. This method is lauded for its mild reaction conditions, operational simplicity, and environmental friendliness, making it suitable for large-scale industrial production. researchgate.net One innovative approach utilizes pyridine or a pyridine salt as the starting material, which is reacted with an ammonium salt and hydrogen peroxide in a hydrobromic acid solution. researchgate.net This process avoids the multi-step, high-cost, and waste-intensive routes traditionally associated with the synthesis of this intermediate. researchgate.net

The reaction conditions for this greener synthesis of 3,5-dibromo-4-aminopyridine have been optimized to maximize yield, as detailed in the table below.

Table 1: Optimized Reaction Conditions for the Green Synthesis of 3,5-Dibromo-4-aminopyridine researchgate.net

| Parameter | Value |

| Reactant Ratio (Pyridine:HBr:H₂O₂) | 1:1.7:1.5 |

| H₂O₂ Addition Temperature | 110 °C |

| Reaction Temperature | 120 °C |

| Reaction Time | 8 hours |

| Result | Highest Yield |

Following the synthesis of 3,5-dibromo-4-aminopyridine, the subsequent conversion to this compound involves diazotization followed by iodination. Greener approaches to this transformation focus on replacing hazardous reagents and solvents. While some patented methods still employ solvents like chloroform (B151607) and carbon tetrachloride for extraction, there is a growing interest in adopting more environmentally friendly alternatives. google.com

One-pot synthesis methods have been developed that take 3,5-dibromo-4-aminopyridine as the starting material and, through diazotization, yield this compound directly. google.com These methods are advantageous as they are simple to operate and can achieve high reaction yields, ranging from 65-83%. google.comvulcanchem.com A typical procedure involves dissolving 3,5-dibromo-4-aminopyridine in sulfuric acid, followed by diazotization with sodium nitrite at low temperatures (0–5°C), and subsequent reaction with potassium iodide. vulcanchem.com

Further greening of this step can be envisioned through the use of alternative diazotizing agents and reaction media. Research into diazotization reactions has explored the use of ionic liquids as both solvents and catalysts, which can often be recycled, leading to waste reduction and safer reaction conditions. ijcce.ac.ir Additionally, solvent-free reaction conditions, sometimes facilitated by microwave irradiation, represent a promising avenue for the environmentally friendly synthesis of halogenated pyridines. researchgate.netrsc.org The use of water as a solvent in diazotization-iodination reactions, potentially in the form of a "water paste" with reagents like p-toluenesulfonic acid, also presents a greener alternative to traditional organic solvents. researchgate.net

The table below summarizes a one-pot synthesis of this compound, highlighting the reagents and conditions.

Table 2: One-Pot Synthesis of this compound google.com

| Step | Reagents and Conditions | Yield |

| Diazotization and Iodination | Starting Material: 3,5-Dibromo-4-aminopyridineReagents: Sulfuric acid, Sodium nitrite, Potassium iodide, Cuprous iodideTemperature: 0-5°C (diazotization), then heating | 65-83% |

Reactivity and Transformational Chemistry of 3,5 Dibromo 4 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3,5-dibromo-4-iodopyridine, palladium-catalyzed reactions are particularly prominent, enabling the introduction of a wide array of substituents onto the pyridine (B92270) core.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in a variety of cross-coupling reactions. libretexts.org The reactivity of the carbon-halogen bonds in this compound towards palladium(0) catalysts follows the general trend of C-I > C-Br > C-Cl, a principle that underpins the chemoselectivity of its transformations. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org

Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling with Boronic Acids/Esters

Chemoselectivity and Regioselectivity Considerations

In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly chemoselective Suzuki-Miyaura coupling. The oxidative addition of the palladium(0) catalyst to the C-I bond is much faster than to the C-Br bonds. libretexts.org This inherent reactivity difference enables the selective substitution at the C4 position.

By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the reaction time, it is possible to achieve mono-arylation at the 4-position, leaving the two bromine atoms intact for subsequent transformations. For instance, reacting this compound with one equivalent of an arylboronic acid is expected to yield the 4-aryl-3,5-dibromopyridine as the major product. Further coupling at the C3 and C5 positions would require more forcing conditions.

The regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated pyridines is also influenced by the electronic and steric environment of the halogen atoms. The C4 position in the pyridine ring is electronically distinct from the C3 and C5 positions. In some cases of dihalopyridines, coupling selectivity can be influenced by the choice of palladium catalyst and ligands. acs.orgnih.gov However, for this compound, the dominant factor for initial coupling is the inherent lability of the C-I bond.

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling with Phenylboronic Acid

| Reactant | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product |

| This compound | Phenylboronic Acid (1 equiv.) | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-3,5-dibromopyridine |

The Negishi coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organozinc reagent, and it is a powerful tool for C-C bond formation. wikipedia.org Organozinc reagents are known for their high reactivity and good functional group tolerance. units.it

Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Negishi coupling of this compound is dictated by the differential reactivity of the carbon-halogen bonds. The reaction is expected to occur preferentially at the C-I bond. The use of an organozinc reagent allows for the introduction of a variety of alkyl, alkenyl, alkynyl, and aryl groups at the 4-position of the pyridine ring.

The general mechanism of the Negishi coupling involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Table 2: Predicted Outcome of Negishi Coupling with Ethylzinc Chloride

| Reactant | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product |

| This compound | Ethylzinc Chloride (1 equiv.) | Pd(PPh₃)₄ | 4-Ethyl-3,5-dibromopyridine |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an organohalide and a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.org This reaction is highly valuable for the construction of carbon-carbon triple bonds.

For this compound, the Sonogashira coupling is anticipated to proceed with high chemoselectivity at the C4 position due to the greater reactivity of the C-I bond compared to the C-Br bonds. wikipedia.org This allows for the synthesis of 4-alkynyl-3,5-dibromopyridines. Studies on similar substrates, such as 2-amino-3-bromopyridines, have demonstrated the successful application of Sonogashira coupling to introduce various terminal alkynes onto the pyridine ring. scirp.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org

Table 3: Predicted Outcome of Sonogashira Coupling with Phenylacetylene

| Reactant | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product |

| This compound | Phenylacetylene (1 equiv.) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3,5-Dibromo-4-(phenylethynyl)pyridine |

Beyond the formation of C-C bonds, palladium-catalyzed cross-coupling reactions can also be employed to construct C-N, C-O, and C-S bonds, further highlighting the versatility of this compound as a synthetic intermediate.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. youtube.com This reaction is a powerful method for the synthesis of arylamines. acs.org For this compound, this reaction is expected to occur selectively at the C4 position to afford 4-amino-3,5-dibromopyridine (B189618) derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group compatibility.

C-O Bond Formation (Buchwald-Hartwig Etherification): Similar to the amination reaction, a palladium-catalyzed process can be used to form C-O bonds between an aryl halide and an alcohol or a phenol. This allows for the synthesis of aryl ethers. The reaction of this compound with an alcohol in the presence of a suitable palladium catalyst and base would be expected to yield a 4-alkoxy- or 4-aryloxy-3,5-dibromopyridine.

C-S Bond Formation: Palladium catalysis can also facilitate the formation of C-S bonds through the coupling of aryl halides with thiols. This provides a route to aryl sulfides. The reaction of this compound with a thiol would selectively introduce a thioether moiety at the C4 position.

In all these transformations, the principle of chemoselectivity based on the C-I versus C-Br bond reactivity is expected to hold, allowing for the initial functionalization at the 4-position of the pyridine ring.

Table 4: Predicted Outcomes of Other Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Coupling Partner (Exemplary) | Catalyst System (Exemplary) | Expected Major Product |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(3,5-Dibromopyridin-4-yl)aniline |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | 3,5-Dibromo-4-phenoxypyridine |

| C-S Coupling | Thiophenol | Pd(PPh₃)₄, K₂CO₃ | 3,5-Dibromo-4-(phenylthio)pyridine |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions provide an efficient method for forming new carbon-nitrogen and carbon-carbon bonds at specific positions on the pyridine ring. In the case of polyhalogenated pyridines, the inherent differences in carbon-halogen bond strength and reactivity can be exploited to achieve high selectivity.

Research into the copper-catalyzed amination of halo-pyridines has demonstrated that C-N bond formation can be directed to a specific site. For instance, in reactions involving 2-bromo-5-iodopyridine, amination occurs selectively at the C-5 position, which is attached to the iodine atom. rsc.org This preference is attributed to the greater reactivity of the C–I bond compared to the C–Br bond under these catalytic conditions. rsc.org The reaction proceeds efficiently using copper(I) iodide (CuI) as the catalyst, potassium phosphate (B84403) as the base, and various amines, heterocycles, and amides as nucleophiles. rsc.org

The general mechanism for such copper-catalyzed couplings is believed to involve an oxidase-type catalytic cycle. rsc.org This process typically includes the aerobic oxidation of a Cu(I) catalyst to a Cu(II) species, which then promotes the coupling with the nucleophile, followed by reductive elimination to form the product and regenerate the active Cu(I) catalyst. rsc.orgst-andrews.ac.uk

Table 1: Representative Copper-Catalyzed Amination This table illustrates the principle of selective copper-catalyzed amination on a related dihalopyridine, demonstrating the preferential reactivity at the C-I bond.

| Starting Material | Amine Nucleophile | Catalyst/Base | Product | Selectivity | Reference |

| 2-Bromo-5-iodopyridine | Various amines | CuI / K₃PO₄ | 5-Amino-2-bromopyridine | Exclusive amination at the C-I position | rsc.org |

Chemo- and Regioselective Coupling Strategies

The presence of multiple, distinct halogen substituents on the this compound scaffold is ideal for chemo- and regioselective cross-coupling strategies. Chemoselectivity arises from the ability to activate one type of carbon-halogen bond while leaving others intact. The reactivity of carbon-halogen bonds in metal-catalyzed couplings generally follows the order C-I > C-Br > C-Cl, which allows for sequential functionalization.

As demonstrated in copper-catalyzed aminations, the reaction occurs preferentially at the more reactive C-I bond, leaving the C-Br bonds available for subsequent transformations. rsc.org This principle allows for a stepwise approach to building molecular complexity. After an initial coupling reaction at the 4-position (iodine), a second, different coupling reaction could be performed at the 3- and 5-positions (bromine) by changing the catalyst system or reaction conditions.

Palladium-catalyzed couplings, such as the Suzuki and Sonogashira reactions, are also powerful tools for selective functionalization. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the selectivity-determining step. baranlab.org Studies on analogous systems like 3,5-dibromo-2-pyrone show that Pd(0)-catalyzed reactions with alkynes can proceed with high regioselectivity, yielding the corresponding 3-alkynyl-5-bromo-2-pyrone products. nih.gov This highlights how catalyst and substrate control can direct reactions to a specific site even among identical halogen atoms, a principle that is even more pronounced when different halogens are present.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, which are considered π-deficient aromatic rings. The electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6).

In this compound, the C-4 position is para to the ring nitrogen and is therefore the primary site for SNAr. Nucleophilic attack at this position generates a high-energy anionic intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com This resonance stabilization significantly lowers the activation energy for attack at the C-4 position compared to the C-3 or C-5 positions, where such stabilization is not possible. stackexchange.com While the classical two-step Meisenheimer complex mechanism is widely cited, there is growing evidence that many SNAr reactions, especially those on heterocycles with good leaving groups like bromine and iodine, may proceed through a concerted, single-step mechanism. nih.gov

Regioselective Displacement of Halogen Atoms

The regioselectivity of SNAr reactions on this compound is dictated by two main factors: the electronic activation by the pyridine nitrogen and the nature of the leaving group. As discussed, the C-4 position is electronically favored for nucleophilic attack. stackexchange.comyoutube.com

The relative leaving group ability in classical SNAr reactions often follows the trend F > Cl ≈ Br > I, which is related to the electronegativity of the halogen. researchgate.netnih.gov However, in pyridinium (B92312) systems, this "element effect" can be different, with the reactivity of chloro, bromo, and iodo leaving groups being comparable. researchgate.netnih.gov In such cases, the reaction is often governed by the C-X bond strength (C-I < C-Br < C-Cl). The weaker, more polarizable C-I bond at the activated 4-position makes it the most likely site for nucleophilic displacement. Therefore, SNAr reactions on this compound are expected to overwhelmingly favor the displacement of the iodide at the C-4 position over the bromides at the C-3 and C-5 positions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents that cannot be formed by direct deprotonation. The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, reflecting the polarizability of the halogen and the weakness of the carbon-halogen bond. wikipedia.orgresearchgate.net

Generation of Pyridyllithium and Pyridylmagnesium Species

Given the reactivity trend of I > Br, the halogen-metal exchange on this compound is highly chemoselective. Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) will result in the rapid and selective exchange of the iodine atom at the C-4 position. wikipedia.orgresearchgate.net This process generates a 3,5-dibromo-4-pyridyllithium species, leaving the two bromine atoms untouched. This lithiated intermediate is a powerful nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents specifically at the 4-position.

Similarly, pyridylmagnesium species (Grignard reagents) can be generated. While direct reaction with magnesium metal can be challenging, halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) is a common alternative. nih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, which can be a practical advantage. nih.gov Applying this to this compound would selectively form the 3,5-dibromo-4-pyridylmagnesium halide, another valuable intermediate for forming new carbon-carbon bonds. The synthesis of 4-alkyl-3,5-dibromopyridines has been achieved through the initial lithiation of 3,5-dibromopyridine (B18299), demonstrating the utility of these organometallic intermediates. capes.gov.br

Table 3: Selective Halogen-Metal Exchange Reagents

| Reagent(s) | Temperature | Resulting Organometallic Species | Reference |

| n-BuLi or t-BuLi | -78 °C | 3,5-Dibromo-4-pyridyllithium | wikipedia.orgresearchgate.net |

| i-PrMgCl / n-BuLi | 0 °C to -20 °C | 3,5-Dibromo-4-pyridylmagnesium species | nih.gov |

Functionalization via Electrophilic Quenching

One of the most effective strategies for the functionalization of this compound is through a halogen-metal exchange reaction, followed by quenching with an electrophile. This process leverages the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bonds. When this compound is treated with a strong organometallic base, such as n-butyllithium or an organomagnesium reagent, at low temperatures, a selective exchange occurs at the 4-position to generate a highly reactive organometallic intermediate, 3,5-dibromo-4-lithiopyridine or its magnesium equivalent. wikipedia.orgtcnj.edu

This intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups exclusively at the 4-position. The bromine atoms at the 3- and 5-positions remain intact during this process, allowing for subsequent transformations. tcnj.edu This two-step sequence provides a regioselective method for synthesizing 4-substituted-3,5-dibromopyridines.

Table 1: Representative Electrophilic Quenching Reactions of 3,5-Dibromo-4-lithiopyridine (Note: This table is illustrative of the expected reactivity based on established principles of halogen-metal exchange reactions.)

| Electrophile (E+) | Reagent Example | Product (after quenching) |

| Proton (H+) | H₂O | 3,5-Dibromopyridine |

| Carbonyl Compounds | Benzaldehyde (PhCHO) | (3,5-Dibromopyridin-4-yl)(phenyl)methanol |

| Carbon Dioxide | CO₂ (gas), then H⁺ workup | 3,5-Dibromoisonicotinic acid |

| Alkyl Halides | Methyl Iodide (CH₃I) | 3,5-Dibromo-4-methylpyridine |

| Disulfides | Dimethyl disulfide (MeSSMe) | 3,5-Dibromo-4-(methylthio)pyridine |

The reaction is typically carried out under anhydrous conditions and at cryogenic temperatures (e.g., -78 °C to -100 °C) to ensure the stability of the organolithium intermediate and prevent side reactions. tcnj.edu The choice of solvent, often tetrahydrofuran (B95107) (THF) or diethyl ether, is also crucial for the success of the reaction.

Directed Metalation Group (DMG) Effects on Exchange Regioselectivity

The regioselectivity of the halogen-metal exchange is predominantly dictated by the inherent reactivity difference among the halogens (I > Br > Cl), a principle known as kinetic control. wikipedia.org In the case of this compound, the C-I bond is weaker and more polarizable than the C-Br bonds, making it the preferential site for the exchange reaction with organolithium reagents. wikipedia.org

In related systems without an iodine atom, such as 3,5-dibromopyridine, the directing effects of the nitrogen and bromine atoms become more apparent. Deprotonation or metalation of 3,5-dibromopyridine is often directed to the C-2 or C-4 positions, highlighting the role of the heteroatom and existing substituents in determining the site of metalation when a highly labile group like iodine is absent. The presence of iodine at the 4-position of this compound, therefore, serves as the primary determinant for the site of functionalization via halogen-metal exchange, ensuring high regioselectivity.

Other Transformations of this compound

Beyond functionalization via organometallic intermediates, this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The differential reactivity of the C-I and C-Br bonds is again the key to achieving selective transformations. nih.gov The C-I bond readily undergoes oxidative addition to palladium(0) catalysts under conditions where the C-Br bonds are much less reactive. nih.govnrochemistry.com

This reactivity difference allows for sequential cross-coupling reactions. A reaction such as a Suzuki, Sonogashira, or Negishi coupling can be performed selectively at the 4-position, leaving the bromine atoms available for a second, different coupling reaction under more forcing conditions if desired. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.org This is widely used to synthesize biaryl and heteroaryl compounds.

Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for the C(sp²)-C(sp) bond formation.

Negishi Coupling: This reaction uses an organozinc reagent to couple with the pyridine derivative, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and broad scope. researchgate.net

Halogen Exchange: The iodine at the 4-position can also be replaced by other halogens, such as bromine, through reactions like the Finkelstein reaction or diazotization of a precursor amine followed by treatment with a halide source. google.com

Table 2: Potential Selective Cross-Coupling Reactions of this compound (Note: This table illustrates expected selective reactions based on the higher reactivity of the C-I bond in palladium-catalyzed couplings.)

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product at C-4 |

| Suzuki-Miyaura wikipedia.org | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3,5-Dibromo-4-phenylpyridine |

| Sonogashira wikipedia.org | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3,5-Dibromo-4-(phenylethynyl)pyridine |

| Negishi wikipedia.org | Phenylzinc chloride | Pd(PPh₃)₄ | 3,5-Dibromo-4-phenylpyridine |

These selective transformations underscore the utility of this compound as a versatile platform for constructing highly substituted and functionalized pyridine rings, which are important scaffolds in pharmaceuticals, agrochemicals, and materials science.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The compound's structure, featuring two bromine atoms and one iodine atom, allows for selective and sequential chemical reactions. This versatility is crucial for chemists aiming to build complex molecules with precise functionalities. The carbon-iodine bond is generally more reactive than the carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, enabling chemists to replace the iodine atom first, followed by the bromine atoms, in a controlled manner.

3,5-Dibromo-4-iodopyridine serves as a foundational component for constructing intricate molecular frameworks centered around a pyridine (B92270) core. The pyridine ring is a significant structural motif in many functional molecules, and the ability to add multiple, different substituents in a controlled way is a key challenge in organic synthesis nih.gov.

The differential reactivity of the C-I and C-Br bonds is exploited in sequential cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For example, a synthetic strategy could involve a selective Sonogashira coupling at the more reactive C-4 position (iodine), followed by a Suzuki coupling at the C-3 and C-5 positions (bromine). This stepwise approach allows for the precise installation of three different substituents onto the pyridine ring, a task that would be difficult to achieve through other synthetic routes. This methodology is analogous to strategies using related compounds like 3,5-dibromopyridine (B18299), which has been used to prepare ligands such as Pyridine-3,5-bis(phenyl-4-carboxylic acid) for the construction of advanced materials like metal-organic frameworks rsc.org.

The synthesis of highly substituted heterocyclic compounds remains a significant challenge in organic chemistry nih.gov. This compound is an excellent starting material—or precursor—for generating polysubstituted pyridines. Its well-defined substitution pattern provides a reliable entry point for synthetic pathways that require specific isomeric products.

By leveraging the distinct reactivity of its three halogen atoms, chemists can introduce a variety of functional groups, leading to a diverse library of new pyridine-based molecules. This controlled functionalization is critical for creating novel compounds with tailored electronic, steric, and physicochemical properties for various applications, including materials science and medicinal chemistry.

Application in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are widely used as key intermediates in the pharmaceutical and agrochemical industries google.comgoogle.com. The pyridine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules nih.gov.

This compound functions as a scaffold, or core structure, upon which active pharmaceutical ingredients (APIs) and new agrochemicals can be built. Its utility as an intermediate is noted in patent literature for the synthesis of compounds in the fields of medicine and pesticides google.comgoogle.com. For instance, it has been identified as an intermediate in the synthesis of the drug Atrafenib, a kinase inhibitor google.com. The ability to selectively modify the three positions allows for the fine-tuning of a molecule's biological activity and properties.

Table 1: Mentioned Applications for Halogenated Pyridines Press Run button to see the table.

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery. They involve synthesizing a series of related compounds to systematically investigate how changes in molecular structure affect biological activity researchgate.netmdpi.com. This process helps to optimize lead compounds to enhance efficacy and reduce side effects researchgate.net.

This compound is a valuable tool for SAR studies. The presence of three distinct, reactive sites on a rigid core allows medicinal chemists to create a focused library of analogues. By selectively replacing the iodine and then the two bromines with various other chemical groups, researchers can systematically probe the "chemical space" around the pyridine scaffold. This exploration helps to identify which positions are sensitive to modification and which types of substituents are favored for binding to a specific biological target, such as a protein or enzyme nih.gov.

Table 2: Illustrative SAR Strategy using this compound This table presents a hypothetical series of reactions to demonstrate how the compound could be used to explore structure-activity relationships. Press Run button to see the table.

Natural Product Synthesis

Many natural products, particularly alkaloids, contain a pyridine or substituted pyridine core. The synthesis of these complex molecules often requires building blocks that allow for the precise installation of functional groups chempanda.com. While the direct use of this compound in a completed total synthesis of a natural product is not widely reported in the examined literature, its potential is clear google.com. Its capacity to serve as a scaffold for creating polysubstituted pyridines makes it a candidate for synthetic routes targeting natural products that feature such a core. For example, other iodopyridine derivatives have been successfully employed as key intermediates in the synthesis of marine pyridine alkaloids, such as theonelladins, demonstrating the viability of this general approach in natural product synthesis chempanda.com.

Intermediate in the Synthesis of Desmopyridine Analogs

Recent research has identified this compound as a crucial precursor in the synthetic pathway toward analogs of Desmopyridine, a naturally occurring marine alkaloid. The core of this application lies in the conversion of this compound to 3,5-Dibromo-4-aminopyridine, which is a direct and important intermediate in the synthesis of the Desmopyridine scaffold. google.com

The synthetic strategy involves the transformation of the iodo group at the 4-position of the pyridine ring into an amino group. This conversion is pivotal as the resulting 3,5-Dibromo-4-aminopyridine is a key building block for constructing the more complex Desmopyridine framework. google.com While the amino-substituted compound is the immediate precursor, this compound serves as a stable and readily available starting material for its preparation. The synthesis of this compound itself can be achieved through a diazotization reaction of 3,5-dibromo-4-aminopyridine, highlighting the interconversion capability between these two key intermediates. google.com Another synthetic route starts from the more accessible 4-aminopyridine (B3432731), which undergoes bromination to yield 3,5-dibromo-4-aminopyridine. google.com This is then converted to this compound. google.com

The significance of this application is underscored by the biological importance of Desmopyridine and its analogs, which are of interest in medicinal chemistry. The availability of a reliable synthetic route, in which this compound plays a key part, is essential for the further investigation of these compounds.

| Starting Material | Key Intermediate | Target Precursor |

| 3,5-Dibromo-4-aminopyridine | Diazonium Salt | This compound |

| 4-Aminopyridine | 3,5-Dibromo-4-aminopyridine | This compound |

| This compound | - | 3,5-Dibromo-4-aminopyridine |

Contributions to Materials Science and Functional Materials Development

The utility of this compound in materials science is primarily derived from its capacity to undergo selective and sequential cross-coupling reactions. The presence of both bromine and iodine atoms on the pyridine ring, with their distinct reactivities, allows for the stepwise introduction of different organic fragments. This feature is highly valuable in the design and synthesis of novel functional materials with tailored electronic and photophysical properties.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This difference in reactivity enables chemists to selectively substitute the iodine atom at the 4-position while leaving the bromine atoms at the 3- and 5-positions intact. Subsequently, in a second step, the bromine atoms can be reacted with a different coupling partner. This sequential functionalization is a powerful tool for creating complex, unsymmetrical molecules that are challenging to synthesize by other means.

This controlled, stepwise approach to molecular construction is fundamental to the development of a wide range of functional materials, including:

Organic Light-Emitting Diodes (OLEDs): The synthesis of novel organic molecules with specific electron-donating and electron-accepting moieties is crucial for the development of efficient OLEDs. The ability to precisely place different functional groups on a central pyridine core, as facilitated by intermediates like this compound, is essential for tuning the emission color and efficiency of these devices.

Conducting Polymers: The construction of well-defined conjugated polymers often relies on the polymerization of monomers containing multiple reactive sites. Dihalogenated heterocycles are common building blocks in this context. The differential reactivity of the halogens in this compound could be exploited to create polymers with highly ordered structures and, consequently, improved charge transport properties.

Sensors and Molecular Switches: The synthesis of molecules that can respond to external stimuli often requires a rigid scaffold onto which different recognition and signaling units can be attached. The pyridine ring of this compound provides a stable platform, and the sequential cross-coupling reactions allow for the precise installation of the necessary functional components.

While specific, large-scale applications of this compound in commercially available materials are not yet widely documented, its role as a versatile building block in the research and development of new functional materials is clear. The principles of selective cross-coupling reactions, for which this compound is an ideal substrate, are at the forefront of modern materials science.

| Reaction Type | Reactive Site | Potential Application |

| Suzuki-Miyaura Coupling | C-I bond (more reactive) | Introduction of a first functional group |

| Suzuki-Miyaura Coupling | C-Br bonds (less reactive) | Introduction of a second, different functional group |

| Sequential Cross-Coupling | Both C-I and C-Br bonds | Synthesis of complex, unsymmetrical functional molecules |

Computational and Theoretical Investigations Pertaining to 3,5 Dibromo 4 Iodopyridine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in modeling the electronic properties of 3,5-dibromo-4-iodopyridine. These methods allow for a detailed examination of electron distribution, molecular orbitals, and non-covalent interactions.

The interactions between the halogen substituents (bromine and iodine) and the pyridine (B92270) ring are fundamental to the molecule's properties. A key interaction in this context is the halogen bond, a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring.

The electron-withdrawing nature of the pyridine ring, amplified by the presence of three halogen atoms, enhances the positive electrostatic potential on the outer surface of the iodine and bromine atoms. This effect is most pronounced for iodine, the largest and most polarizable of the halogens present, making the C4-I group a potent halogen bond donor. Computational studies on similar halopyridines have shown that these interactions are highly directional and can significantly influence crystal packing and molecular recognition. nih.govmdpi.com Analysis of the molecular electrostatic potential (MEP) surface of this compound would reveal a positive σ-hole on the iodine atom, and to a lesser extent on the bromine atoms, which can engage in attractive interactions with Lewis bases. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these bonds by locating bond critical points (BCPs) between the halogen and the interacting nucleophile, providing a quantitative measure of the interaction strength based on the electron density at that point. nih.gov

Table 1: Predicted Characteristics of Halogen Bonding in this compound

| Interaction Type | Donor Atom | Acceptor Atom (Example) | Relative Strength | Key Features |

|---|---|---|---|---|

| Halogen Bond | Iodine (at C4) | Nitrogen (of another pyridine) | Strongest | Highly directional (C-I···N angle near 180°); driven by a large, positive σ-hole. |

| Halogen Bond | Bromine (at C3/C5) | Nitrogen (of another pyridine) | Weaker than C-I···N | Less positive σ-hole compared to iodine; still a significant directional interaction. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energies and spatial distributions of these orbitals in this compound dictate its susceptibility to nucleophilic and electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): As an electron-deficient aromatic system, the LUMO of this compound is expected to be a low-energy π* anti-bonding orbital distributed over the pyridine ring. The largest coefficients of the LUMO are predicted to be on the carbon atoms, particularly C4, C3, and C5, which are bonded to the electron-withdrawing halogens. This indicates that these positions are the most electrophilic and, therefore, the primary sites for nucleophilic attack. The energy of the LUMO provides a measure of the molecule's ability to accept electrons. youtube.comnih.gov

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be composed of contributions from the lone pair electrons of the nitrogen and halogen atoms. The nitrogen lone pair is a primary site for protonation and coordination to Lewis acids. The energy of the HOMO relates to the molecule's electron-donating ability. youtube.comtaylorandfrancis.com

By analyzing the HOMO-LUMO gap, one can infer the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity, while a small gap indicates higher reactivity.

Table 2: FMO-Based Reactivity Predictions for this compound

| Orbital | Predicted Location of Highest Density | Implied Reactivity |

|---|---|---|

| HOMO | Nitrogen and halogen lone pairs | Site of protonation, Lewis acid coordination, and potential electron donation. |

| LUMO | Carbon atoms of the pyridine ring (esp. C4, C3, C5) | Primary sites for nucleophilic attack (e.g., in SNAr reactions). |

Mechanistic Elucidation of Reactions involving this compound

Computational methods are invaluable for mapping the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and determining the factors that control selectivity.

The presence of three different substitution sites (C4-I vs. C3/C5-Br) on the pyridine ring makes regioselectivity a key question in its reactions. DFT calculations can be used to model potential reaction pathways, such as nucleophilic aromatic substitution (SNAr) or metal-halogen exchange, to predict the most likely outcome.

In SNAr reactions, a nucleophile attacks an electron-deficient carbon atom, displacing the halide. Computational modeling of this process would involve calculating the energies of the Meisenheimer-like intermediates formed upon nucleophilic attack at C4 versus C3/C5. Due to the superior leaving group ability of iodide compared to bromide and the potentially higher electrophilicity of the C4 position, computational studies would likely confirm that substitution at the C4 position is kinetically and thermodynamically favored. nih.govnih.gov Studies on related polyhalogenated pyridines have successfully used computational methods to predict site-selectivity. rsc.orgnih.gov

For reactions like metal-halogen exchange (e.g., with an organolithium reagent), calculations can determine which halogen is preferentially exchanged by modeling the stability of the corresponding lithiated pyridine intermediates. The greater polarizability and weaker C-X bond strength of the C-I bond compared to the C-Br bond strongly suggest that exchange at the C4 position would be the preferred pathway.

Table 3: Comparison of Potential Reaction Pathways and Regioselectivity

| Reaction Type | Potential Sites | Favored Site (Predicted) | Computational Rationale |

|---|---|---|---|

| SNAr | C4 (Iodo), C3/C5 (Bromo) | C4 (Iodo) | Lower activation energy for C-I bond cleavage; more stable intermediate due to better stabilization of negative charge. nih.gov |

| Metal-Halogen Exchange | C4 (Iodo), C3/C5 (Bromo) | C4 (Iodo) | Weaker C-I bond energy and higher polarizability facilitate faster exchange. |

| Cross-Coupling | C4 (Iodo), C3/C5 (Bromo) | C4 (Iodo) | Oxidative addition step is typically faster for C-I bonds than for C-Br bonds. |

To gain a quantitative understanding of reaction kinetics, computational chemists model the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate. nih.gov

Methods like the nudged elastic band (NEB) or eigenvector-following algorithms are used to locate the precise geometry of the transition state. chemrxiv.org Once the TS is found, frequency calculations are performed to confirm it is a true first-order saddle point (characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate).

For a reaction of this compound, such as an SNAr reaction with an amine, TS modeling could compare the energy barriers for attack at the different positions. The calculated barrier for attack at C4 would be expected to be significantly lower than for attack at C3 or C5, providing a quantitative prediction of the reaction's regioselectivity. rsc.orgnih.gov These calculations can also reveal subtle geometric details of the TS, such as the degree of bond formation and bond breaking. chemrxiv.org

Table 4: Typical Workflow for Transition State Modeling

| Step | Purpose | Computational Method | Output |

|---|---|---|---|

| 1. Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Geometry Optimization (e.g., DFT) | Optimized geometries and energies. |

| 2. Initial Path Generation | Create an initial guess for the reaction pathway. | Linear Interpolation or Nudged Elastic Band (NEB) | A series of intermediate structures ("images") connecting reactants and products. chemrxiv.org |

| 3. Transition State Search | Locate the exact saddle point on the potential energy surface. | TS Optimization algorithms (e.g., Berny, QST2/3) | Geometry and energy of the transition state. |

| 4. TS Verification | Confirm the located structure is a true transition state. | Frequency Calculation | One imaginary frequency. |

| 5. Energy Barrier Calculation | Determine the activation energy. | ΔE‡ = E(TS) - E(Reactants) | Quantitative barrier height (e.g., in kcal/mol). nih.gov |

Molecular Dynamics Simulations (if applicable)

While quantum mechanics is ideal for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. researchgate.netfigshare.comacs.org MD simulations treat atoms as classical particles and use force fields to describe their interactions, allowing for the simulation of larger systems (e.g., the molecule in a solvent box or interacting with a protein) over longer timescales (nanoseconds to microseconds).

For this compound, MD simulations would be highly applicable in several contexts. For instance, if the molecule were being investigated as a potential drug candidate, MD simulations could model its binding to a target protein. nih.govnih.govacs.org These simulations can reveal the stability of the binding pose, the specific intermolecular interactions (including halogen bonds) that anchor it in the binding site, and the role of solvent molecules. nih.gov Special force fields that accurately model halogen bonding by including a positive extra point on the halogen atom have been developed to improve the accuracy of such simulations. nih.gov

MD can also be used to study the solvation of this compound, showing how solvent molecules arrange around it and influencing its conformational preferences and reactivity. rsc.orgresearchgate.net

Table 5: Potential Applications of Molecular Dynamics Simulations for this compound

| Application Area | System to Simulate | Insights Gained |

|---|---|---|

| Drug Design | Molecule bound to a protein active site in water. | Binding stability, residence time, key protein-ligand interactions (H-bonds, halogen bonds), conformational changes. nih.gov |

| Materials Science | Multiple molecules in a simulation box to model aggregation or crystal formation. | Prediction of crystal packing, understanding of self-assembly driven by halogen bonds. |

| Solution Chemistry | A single molecule in a box of a specific solvent (e.g., water, DMSO). | Solvation shell structure, diffusion coefficient, dynamic behavior in solution. researchgate.netfigshare.comacs.org |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry and materials science for predicting the behavior of novel compounds, thereby guiding synthesis and prioritizing experimental testing.

For the specific compound, this compound, a comprehensive search of publicly available scientific literature and chemical databases has revealed a notable absence of specific QSAR or QSPR modeling studies. While the broader class of pyridine derivatives has been the subject of numerous such investigations, research focusing explicitly on the quantitative relationships of this compound's structural attributes with its biological activities or physical properties has not been reported.

The development of a robust QSAR or QSPR model for this compound would necessitate a dataset of structurally related compounds with experimentally determined activities or properties. The process would typically involve the following steps:

Data Set Compilation: A series of molecules with a common pyridine scaffold, including variations in the number and position of bromine and iodine substituents, would be assembled. For each compound, a specific biological activity (e.g., IC50 value against a particular enzyme) or a physicochemical property (e.g., solubility, boiling point) would need to be experimentally measured.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution, such as partial charges, dipole moments, and frontier orbital energies.

Physicochemical descriptors: Including logP (lipophilicity), molar refractivity, and polar surface area.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation that links the calculated descriptors to the observed activity or property. The predictive power of the resulting model would then be rigorously evaluated using internal and external validation techniques.

In the absence of specific studies on this compound, we can hypothesize the potential influence of its structural features based on general principles of QSAR/QSPR. For instance, the lipophilicity (logP) of the compound, a critical parameter in drug absorption, is expected to be significantly influenced by the presence of the three halogen atoms. The electronic properties, governed by the electronegativity and polarizability of bromine and iodine, would play a crucial role in its potential interactions with biological targets.

A hypothetical QSAR study on a series of halopyridines, including this compound, might yield a model where descriptors related to hydrophobicity and electronic distribution are found to be significant.

Hypothetical Data for a QSAR Model of Halopyridine Derivatives

| Compound | logP (Calculated) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| Pyridine | 0.65 | 2.22 | >1000 |

| 4-Iodopyridine (B57791) | 1.62 | 1.85 | 520 |

| 3,5-Dibromopyridine (B18299) | 2.15 | 1.78 | 250 |

| This compound | 3.12 | 1.55 | [Hypothetical Value] |

Note: The logP and dipole moment values are illustrative and would need to be calculated using computational chemistry software. The biological activity would be dependent on the specific biological target being studied.

Hypothetical QSPR Model for Boiling Point of Halopyridines

| Compound | Molecular Weight ( g/mol ) | Polarizability (ų) | Boiling Point (°C) |

| Pyridine | 79.10 | 9.5 | 115 |

| 4-Iodopyridine | 204.99 | 14.2 | 207 |

| 3,5-Dibromopyridine | 236.89 | 15.8 | 222 |

| This compound | 363.79 | 19.5 | [Hypothetical Value] |

Note: The polarizability and boiling point values are for illustrative purposes. An actual QSPR model would involve a larger dataset and a range of descriptors.

The creation of such predictive models for this compound would be a valuable contribution to the field, enabling the in silico assessment of its potential applications and guiding future experimental research. However, at present, the lack of dedicated QSAR and QSPR studies for this specific compound limits our understanding to theoretical extrapolations from the broader class of halopyridines.

Conclusion and Future Perspectives

Summary of Key Synthetic and Reactivity Achievements

The primary achievement in the reactivity of 3,5-dibromo-4-iodopyridine lies in its potential for selective sequential cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is a cornerstone of its synthetic utility. The carbon-iodine bond at the 4-position is significantly more reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, compared to the carbon-bromine bonds at the 3- and 5-positions. This chemoselectivity allows for the stepwise and regiocontrolled introduction of different substituents onto the pyridine (B92270) ring. This principle enables the synthesis of highly functionalized and unsymmetrically substituted pyridines, which are valuable scaffolds in drug discovery and materials science.

Unaddressed Challenges and Research Gaps

Despite the synthetic utility of this compound, several challenges and research gaps remain. The direct and selective functionalization of the pyridine ring, in general, continues to be an area of active research due to the electron-deficient nature of the heterocycle. researchgate.net While the differential reactivity of the halogens in this compound provides a basis for selectivity, achieving perfect control, especially in the subsequent functionalization of the two bromine atoms, can be challenging. Developing catalytic systems with enhanced selectivity for the independent functionalization of the C3 and C5 positions in a sequential manner remains a significant hurdle.

Furthermore, there is a lack of extensive studies on the direct C-H functionalization of this compound or its derivatives. While C-H activation has emerged as a powerful tool for pyridine modification, its application to such a heavily halogenated and electronically modified pyridine core is largely unexplored. Research in this area could provide novel and more atom-economical pathways to complex pyridine derivatives.

Another research gap is the limited number of reported applications of this compound in the synthesis of specific bioactive molecules or functional materials. While its potential as a building block is clear, more demonstrated examples of its incorporation into complex target molecules would further solidify its importance in synthetic chemistry.

Emerging Opportunities in Synthesis and Application

The unique substitution pattern of this compound opens up numerous opportunities for the synthesis of novel compounds with potential applications in various fields. In medicinal chemistry, the pyridine scaffold is a common motif in a wide range of pharmaceuticals. researchgate.netacs.org The ability to introduce three different substituents with precise regiocontrol using this compound as a starting material is highly attractive for the generation of libraries of diverse molecules for drug discovery programs. This could lead to the development of new therapeutic agents with improved efficacy and selectivity. For instance, functionalized pyridines are known to exhibit a range of biological activities, including as insecticides and kinase inhibitors. acs.orgnih.gov

In the field of materials science, highly substituted pyridines are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and novel ligands for catalysis. The ability to fine-tune the electronic and photophysical properties of the pyridine ring through the introduction of various aryl, heteroaryl, or alkynyl groups makes this compound a promising precursor for such materials.

Emerging synthetic methodologies, such as photoredox catalysis and enzymatic reactions, could also be applied to the functionalization of this compound, potentially offering new reaction pathways with unique selectivity and milder conditions.

Potential for Development of Sustainable Chemical Processes

The current synthetic routes to this compound, while effective, often involve the use of stoichiometric reagents and organic solvents. There is significant potential for the development of more sustainable chemical processes for both the synthesis and functionalization of this compound.

For the synthesis, exploring greener brominating and iodinating agents, as well as solvent-free or aqueous reaction conditions, could reduce the environmental impact. The use of catalytic methods for halogenation, for example, would be a significant improvement over traditional stoichiometric approaches.

In the functionalization of this compound, the development of more efficient and recyclable catalysts for cross-coupling reactions is a key area for improvement. Utilizing base metals like copper or iron in place of precious metals like palladium could lead to more cost-effective and sustainable processes. Furthermore, the principles of green chemistry, such as atom economy and waste reduction, should be guiding factors in the design of new synthetic routes utilizing this versatile building block. One-pot multicomponent reactions starting from simpler precursors could also offer a more sustainable and efficient way to generate highly substituted pyridines. researchgate.net

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3,5-dibromo-4-iodopyridine, and what critical steps ensure high yield?

- Methodological Answer : The compound can be synthesized via halogen exchange reactions using 3,4,5-tribromopyridine as the starting material. Key steps include:

- Reaction Optimization : Refluxing at 120°C for 2 hours in the presence of acetyl chloride or chlorotrimethylsilane to facilitate iodine substitution .

- Purification : Distillation followed by recrystallization to isolate the product. Acetyl chloride-based methods yield better results (e.g., 54% yield) compared to other reagents due to reduced side reactions .

- Precursors : Pyridin-4-amine bromination and diazotization steps are critical for generating 3,4,5-tribromopyridine intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. Peaks for aromatic protons and carbons appear in specific regions (e.g., δ 7.06–8.37 ppm for aromatic protons in similar pyridine derivatives) .

- Mass Spectrometry (MS) : Confirm molecular weight with m/z values (e.g., [M] peaks aligned with calculated masses) .

- IR Spectroscopy : Identify functional groups via characteristic absorptions (e.g., C-Br and C-I stretches at 500–700 cm) .

Advanced Research Questions

Q. How can halogen exchange reactions be optimized to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Reagent Selection : Acetyl chloride outperforms chlorotrimethylsilane due to better activation of the leaving group (bromine) and milder reaction conditions .

- Temperature Control : Maintain reflux at 120°C to balance reaction rate and side-product formation. Lower temperatures may prolong reaction time, while higher temperatures risk decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine nucleophilicity and reaction efficiency .

Q. What experimental strategies address contradictions in biological activity data for halogenated pyridines?

- Methodological Answer :

- Dose-Response Studies : Systematically vary compound concentration to identify non-linear effects or toxicity thresholds (e.g., IL-8 receptor antagonism studies in inflammatory models) .

- Control Experiments : Compare activity against structurally similar analogs (e.g., 2-amino-4-methyl-3,5-dibromopyridine) to isolate the role of iodine substitution .

- Computational Modeling : Use molecular docking to predict binding affinities and validate discrepancies between in vitro and in silico results .

Q. How can researchers design experiments to evaluate this compound’s potential as an IL-8 receptor antagonist?

- Methodological Answer :

- In Vitro Assays : Employ competitive binding assays with radiolabeled IL-8 to measure receptor displacement efficiency .

- Cell Migration Studies : Use neutrophil chemotaxis assays to quantify inhibition of IL-8-induced migration .

- In Vivo Models : Test efficacy in murine inflammation models (e.g., paw edema) with histopathological analysis to assess neutrophil infiltration reduction .

Data Analysis and Experimental Design

Q. What statistical approaches resolve inconsistencies in reaction yield data across different synthetic methods?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent, reagent ratio) affecting yield .

- Error Analysis : Calculate standard deviations across triplicate runs to distinguish systematic vs. random errors .

- Comparative Meta-Analysis : Aggregate data from published syntheses (e.g., halogen exchange vs. diazotization methods) to identify trends in optimal conditions .

Q. How should researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer :

- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Purity thresholds ≥95% are recommended for biological assays .

- Elemental Analysis : Confirm Br/I ratios via inductively coupled plasma mass spectrometry (ICP-MS) to detect halide contamination .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro